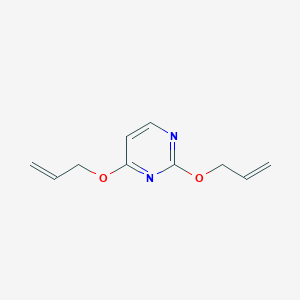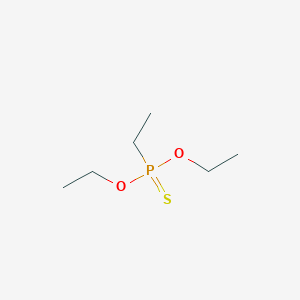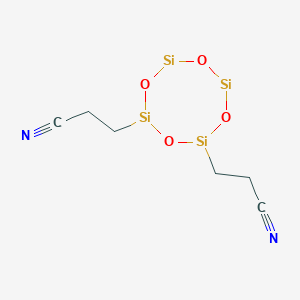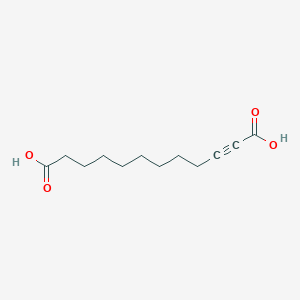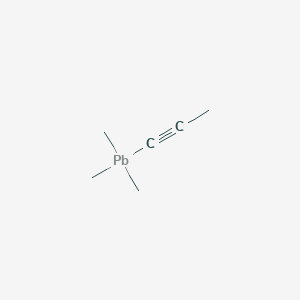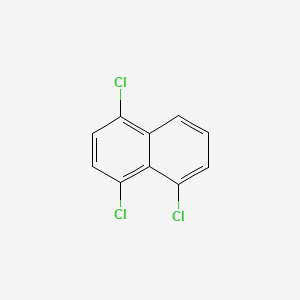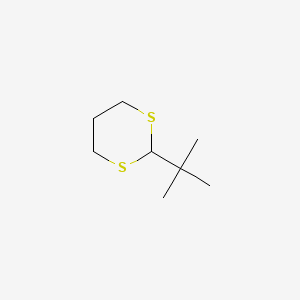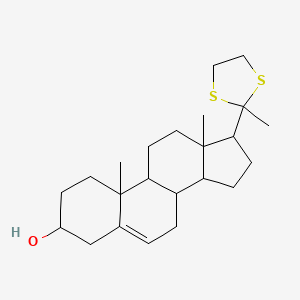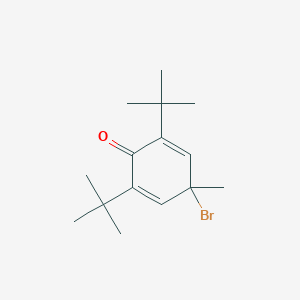![molecular formula C8H13NO B14743085 (2S)-bicyclo[2.2.1]heptane-2-carboxamide CAS No. 768-15-0](/img/structure/B14743085.png)
(2S)-bicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-bicyclo[2.2.1]heptane-2-carboxamide: is a bicyclic compound with a unique structure that includes a seven-membered ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the methods to synthesize (2S)-bicyclo[2.2.1]heptane-2-carboxamide involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable catalytic processes that ensure high yield and purity. The use of photochemistry and cycloaddition reactions are also explored for the synthesis of similar bicyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions: (2S)-bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-bicyclo[2.2.1]heptane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable scaffold in the development of new materials and catalysts .
Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets .
Industry: Industrially, this compound is used in the development of polymers and other advanced materials due to its stability and structural properties .
Mecanismo De Acción
The mechanism by which (2S)-bicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into various binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Bicyclo[2.1.1]hexane: Known for its use in bioactive compounds and medicinal chemistry.
7-Oxabicyclo[2.2.1]heptane: Noted for its biological activity and use in synthetic chemistry.
Uniqueness: What sets (2S)-bicyclo[2.2.1]heptane-2-carboxamide apart is its specific stereochemistry and the presence of the carboxamide group, which provides unique reactivity and interaction profiles compared to other bicyclic compounds .
Propiedades
Número CAS |
768-15-0 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(2S)-bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,9,10)/t5?,6?,7-/m0/s1 |
Clave InChI |
SLOPJPLJISGXPG-AHXFUIDQSA-N |
SMILES isomérico |
C1CC2CC1C[C@@H]2C(=O)N |
SMILES canónico |
C1CC2CC1CC2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



